molecular formula C22H20F2N2O3S B10980458 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B10980458
M. Wt: 430.5 g/mol
InChI Key: PFHMLDJVMBDGLI-UHFFFAOYSA-N
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Description

phenylpyrazoles . Specifically, it consists of a pyrazole ring bound to a phenyl group . The indole scaffold, which contains the benzopyrrole nucleus, plays a crucial role in various synthetic drug molecules and biological applications . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Chemical Reactions Analysis

Types of Reactions:: The compound likely undergoes various reactions, including:

  • Electrophilic substitution due to the presence of excessive π-electrons in the indole nucleus.
  • Benzylic reactions, where the benzylic position can be functionalized.
Common Reagents and Conditions::

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine), Lewis acids (e.g., AlCl₃), and nitric acid (HNO₃) can be used.

    Benzylic Oxidation: N-bromosuccinimide (NBS) can selectively oxidize the benzylic position.

    Benzylic Halogenation: NBS can also be used for benzylic bromination.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further experimental data would be needed to determine precise outcomes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in drug discovery and development, particularly in the following areas:

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide group may enhance binding affinity to target proteins involved in cancer progression. Studies have demonstrated that derivatives of pyrrole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

2. Antimicrobial Properties
The presence of the sulfonyl group has been linked to increased antimicrobial activity. Preliminary studies suggest that this compound may be effective against various bacterial strains, making it a candidate for the development of new antibiotics.

3. Enzyme Inhibition
Compounds containing fluorinated moieties often serve as enzyme inhibitors due to their ability to mimic substrate structures. This compound could potentially inhibit enzymes critical to disease pathways, thereby serving as a lead compound for further optimization in therapeutic applications.

Material Science Applications

In material science, the unique properties of this compound can be leveraged in:

1. Organic Electronics
The fluorinated structure can enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into its electronic properties is ongoing to evaluate its effectiveness in these applications.

2. Polymer Chemistry
The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties due to its rigid structure and strong intermolecular interactions.

Agrochemical Applications

The compound's biological activity extends to agricultural sciences:

1. Pesticide Development
Given its potential antimicrobial properties, there is interest in exploring this compound as a pesticide or herbicide. Its efficacy against plant pathogens could provide a new avenue for crop protection strategies.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that similar pyrrole-based compounds exhibited selective cytotoxicity against breast cancer cell lines, providing a basis for further investigation into this specific derivative's anticancer potential .
  • Antimicrobial Research : Research conducted at a university laboratory demonstrated that compounds with a sulfonamide functional group showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide could be similarly effective .

Mechanism of Action

Unfortunately, the exact mechanism by which this compound exerts its effects remains undisclosed. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

As of now, no direct comparisons with similar compounds are available. exploring related indole derivatives may provide insights into its uniqueness.

Remember that scientific advancements continually uncover new information, so staying up-to-date is essential

Biological Activity

The compound 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic molecule with potential biological activities stemming from its unique structural features. This article discusses its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F2N2O3SC_{22}H_{20}F_{2}N_{2}O_{3}S with a molecular weight of approximately 430.5 g/mol. Its structure includes a pyrrole ring with various substituents that enhance its reactivity and biological potential.

Property Value
Molecular FormulaC22H20F2N2O3S
Molecular Weight430.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrole Ring : Achieved through methods like the Paal-Knorr reaction.
  • Introduction of the Fluorophenyl Group : Utilizes Suzuki-Miyaura coupling.
  • Sulfonylation : Involves the reaction of sulfonyl chlorides with the pyrrole derivative.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 20 to 70 µM, indicating moderate to strong antibacterial activity compared to standard antibiotics .

The biological activity is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways.
  • Gene Expression Modulation : The compound may influence gene expression related to antimicrobial resistance.

Study on Antibacterial Efficacy

In a comparative study involving various derivatives, the compound showed promising results against multi-drug resistant strains of S. aureus. The study highlighted that modifications in the chemical structure significantly impacted antibacterial potency. For example, compounds with additional fluorine substitutions demonstrated enhanced lipophilicity and better membrane penetration .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with target proteins associated with bacterial resistance mechanisms. These studies suggest that the binding affinity of the compound to these targets is influenced by its structural features, particularly the sulfonyl and fluorophenyl groups .

Properties

Molecular Formula

C22H20F2N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

3-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H20F2N2O3S/c1-4-12-26-15(3)14(2)20(30(28,29)19-10-8-17(23)9-11-19)21(26)25-22(27)16-6-5-7-18(24)13-16/h4-11,13H,1,12H2,2-3H3,(H,25,27)

InChI Key

PFHMLDJVMBDGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F)CC=C)C

Origin of Product

United States

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